molecular formula C20H18N2O2 B7459343 N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide

N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide

Cat. No.: B7459343
M. Wt: 318.4 g/mol
InChI Key: RALBVANJCFJINR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide typically involves a multi-step process. One common method includes the acetylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylamino)phenyl. This intermediate is then subjected to a coupling reaction with 4-methylnaphthalene-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide
  • N-[4-(acetylamino)phenyl]sulfinylphenylacetamide
  • N-[4-(acetylamino)phenyl]sulfonylphenylacetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-methylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-7-12-19(18-6-4-3-5-17(13)18)20(24)22-16-10-8-15(9-11-16)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALBVANJCFJINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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